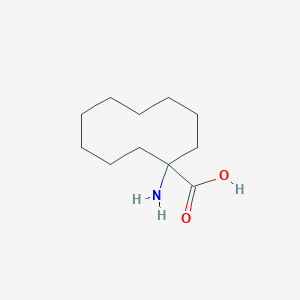

1-Amino-1-cyclodecanecarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

1-aminocyclodecane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-11(10(13)14)8-6-4-2-1-3-5-7-9-11/h1-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYBHVIUMMVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(CCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398822 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215229-19-9 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 1 Cyclodecanecarboxylic Acid

Cyclodecane (B1584694) Ring Formation Precursors

The primary precursor for the synthesis of 1-amino-1-cyclodecanecarboxylic acid is cyclodecanone (B73913). This ketone provides the necessary ten-carbon cyclic framework onto which the desired functional groups can be installed at the C1 position. The availability of cyclodecanone is therefore a key starting point for several of the most common synthetic routes.

α-Functionalization Approaches

With cyclodecanone as the starting material, the challenge lies in the simultaneous introduction of an amino group and a carboxylic acid group (or their precursors) onto the same carbon atom. Several classical organic reactions have proven effective for this α-functionalization.

One of the most widely applicable methods for the synthesis of α,α-disubstituted amino acids from a ketone is the Bucherer-Bergs reaction . researchgate.netnih.govorganic-chemistry.orglibretexts.orgalfa-chemistry.comwikipedia.orgmasterorganicchemistry.comthieme-connect.dewikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves treating the ketone (in this case, cyclodecanone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. researchgate.netalfa-chemistry.com The reaction proceeds through the formation of a spiro-hydantoin intermediate, specifically cyclodecane-1,1-spiro-5'-hydantoin. This stable heterocyclic compound can then be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target this compound. researchgate.netwikipedia.org The hydrolysis of the hydantoin (B18101) ring is a crucial final step to liberate the free amino acid. researchgate.netwikipedia.org

Another prominent method is the Strecker synthesis . organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgnih.govresearchgate.net In its adaptation for ketones, cyclodecanone is reacted with an amine (such as ammonia) and a cyanide source. organic-chemistry.orgwikipedia.org This reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group furnishes the desired α-amino acid. libretexts.orgwikipedia.orgresearchgate.net While conceptually similar to the Bucherer-Bergs reaction in its use of a ketone and cyanide, the Strecker synthesis proceeds through a different intermediate and offers an alternative pathway to the target molecule.

Structural and Conformational Analysis of 1 Amino 1 Cyclodecanecarboxylic Acid

Conformational Dynamics of the Cyclodecane (B1584694) Ring

The cyclodecane ring is a large and flexible system, capable of adopting multiple conformations to minimize steric and torsional strain. Unlike smaller rings such as cyclohexane, which has well-defined low-energy conformations, the conformational landscape of cyclodecane is more complex.

Preferred Conformations and Interconversion Pathways

The stable conformation of the parent cyclodecane is a boat-chair-boat (BCB) type structure. However, other conformations are accessible with relatively low energy barriers. The presence of substituents can significantly alter the relative energies of these conformations. For large cycloalkane rings, there is a tendency to adopt conformations with trans C-C-C-C segments where possible. libretexts.orglibretexts.org The activation energy for the interconversion of substituent positions in cyclodecane is approximately 6 kcal mol⁻¹. libretexts.orglibretexts.org This low barrier suggests that at room temperature, a dynamic equilibrium exists between various conformations.

The conformational space of large rings like cyclodecane has been explored using computational methods, such as molecular mechanics (MM2). nih.gov These studies help in identifying low-energy conformations and the pathways for their interconversion. For cyclododecane, a related large ring system, a square configuration has been identified as predominant through various analytical techniques. researchgate.net

Influence of Amino and Carboxyl Substituents on Ring Conformation

The geminal amino and carboxyl groups at the C1 position of 1-Amino-1-cyclodecanecarboxylic acid introduce specific steric and electronic effects that influence the preferred conformation of the cyclodecane ring. In the stable conformation of cyclodecane, there are extra-annular C-H bonds that point out of the ring and intra-annular bonds that point into the ring. Substituents in intra-annular positions lead to high strain. Therefore, the amino and carboxyl groups are expected to orient themselves to minimize these unfavorable interactions.

In related cyclic amino acids, such as those derived from cyclohexane, the substituents' preference for the equatorial position is a well-established principle to avoid destabilizing 1,3-diaxial interactions. maricopa.eduwikipedia.orgyoutube.com While the axial/equatorial nomenclature is less straightforward for the complex geometry of cyclodecane, the same principle of minimizing steric hindrance applies. The bulky substituents will favor positions that are least sterically hindered. libretexts.orglibretexts.org The conformational flexibility of the backbone in 1-aminocycloalkane-1-carboxylic acids generally increases with the size of the ring. nih.gov

Spectroscopic Investigations of Molecular Conformation

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules in different states of matter. For this compound, a combination of NMR, IR, and CD spectroscopy can provide a comprehensive picture of its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For cyclic systems, the chemical shifts and coupling constants of the ring protons are sensitive to their spatial arrangement. In principle, ¹H and ¹³C NMR spectra of this compound would reveal the time-averaged conformation of the cyclodecane ring.

Due to the rapid interconversion between different ring conformations at room temperature, the NMR spectrum is expected to show averaged signals. libretexts.orglibretexts.org Variable-temperature NMR studies could potentially "freeze out" individual conformers, allowing for the determination of the energy barriers between them. Theoretical calculations of NMR chemical shifts for different conformations can be compared with experimental data to identify the most probable structures in solution. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (quaternary) | ~60-70 |

| C=O (carboxyl) | ~175-185 |

| Ring CH₂ | ~20-40 |

Note: These are estimated values based on typical ranges for similar structures and require experimental verification.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and their chemical environment. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and carboxyl groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₃⁺) | N-H stretch (asymmetric) | ~3100-3300 |

| Amino (NH₃⁺) | N-H stretch (symmetric) | ~3000-3100 |

| Amino (NH₃⁺) | N-H bend (scissoring) | ~1600-1660 |

| Carboxylate (COO⁻) | C=O stretch (antisymmetric) | ~1550-1610 |

| Carboxylate (COO⁻) | C=O stretch (symmetric) | ~1300-1420 |

| Cyclodecane Ring | C-H stretch | ~2850-2950 |

| Cyclodecane Ring | C-C stretch & CH₂ bend | Fingerprint region (< 1500) |

Note: These are general ranges and the exact peak positions can vary based on the specific conformation and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Features

Although this compound is achiral as a whole molecule due to a plane of symmetry (assuming the ring is in a symmetric conformation and there is free rotation of the substituents), it can be studied in a chiral environment or if it adopts a stable, chiral conformation. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a sensitive probe of molecular chirality.

If the molecule were to adopt a twisted, non-symmetrical conformation of the cyclodecane ring that is chiral, it could exhibit a CD signal. The n → π* electronic transition of the carboxyl group is often a sensitive chromophore for CD studies of amino acids. nih.gov The sign and magnitude of the Cotton effect in the CD spectrum would be directly related to the preferred chiral conformation of the ring. While CD is commonly used for secondary structure analysis of proteins, it can also provide valuable information on the conformation of single amino acids, especially those with constrained structures. nih.govnih.govnih.gov The study of model peptides containing cyclic amino acids has shown that the conformational constraints imposed by the ring can induce specific secondary structures, which can be characterized by CD spectroscopy. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

A definitive understanding of the three-dimensional structure of this compound in its solid state would rely on single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, and bond angles, forming the foundation for a detailed conformational and interaction analysis.

Comparison of Solid-State and Solution-State Conformations

The conformation of this compound in the solid state is likely to differ from its conformation in solution. In a crystal, the molecule is locked into a single, low-energy conformation due to packing forces and intermolecular interactions. In solution, however, the molecule would exist as an ensemble of interconverting conformers. The large and flexible ten-membered ring of cyclodecane can adopt several low-energy conformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be essential to probe the time-averaged conformational preferences in different solvents. The presence of solvent molecules would also influence the intramolecular and intermolecular hydrogen bonding patterns.

Intramolecular Interactions and Their Impact on Conformation

The conformation of the cyclodecane ring and the orientation of the amino and carboxyl substituents are significantly influenced by intramolecular forces.

Hydrogen Bonding Networks within the Molecule

The potential for intramolecular hydrogen bonding in this compound exists, for instance, between the ammonium (B1175870) group and the carboxylate group. However, the formation of such an intramolecular bond would depend on the specific conformation of the cyclodecane ring. In many amino acids, intermolecular hydrogen bonds are more favorable and dominate the structural landscape, particularly in the solid state.

Steric Effects and Ring Strain Considerations

The cyclodecane ring is subject to considerable steric and torsional strain. Unlike smaller rings like cyclohexane, which can readily adopt a strain-free chair conformation, medium-sized rings such as cyclodecane experience transannular strain, which is a type of steric hindrance between atoms across the ring. youtube.com This strain arises from the repulsion between hydrogen atoms on non-adjacent carbons that are forced into close proximity by the ring's conformation. youtube.com To alleviate this strain, the cyclodecane ring adopts puckered, non-planar conformations. youtube.com The boat-chair-boat conformation is one of the most stable arrangements for cyclodecane, as it minimizes both angular and torsional strain, though some transannular strain persists. youtube.com The presence of the amino and carboxylic acid groups at the same carbon atom would further influence the conformational preference of the ring, seeking to minimize steric clashes between these substituents and the rest of the ring.

Data Tables

Due to the absence of specific experimental data for this compound, the following tables are presented as templates that would be populated following empirical investigation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Table 2: Hypothetical Key Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Cα - C=O | To be determined |

| Cα - N | To be determined |

| N - H | To be determined |

| Cα - C(ring) | To be determined |

| O=C-O Angle | To be determined |

| N-Cα-C=O Angle | To be determined |

Chemical Reactivity and Reaction Mechanisms of 1 Amino 1 Cyclodecanecarboxylic Acid

Aminolysis and Esterification Reactions

The reactivity of 1-Amino-1-cyclodecanecarboxylic acid is characteristic of α-amino acids, featuring reactions at both the carboxylic acid and the primary amine functionalities.

Mechanisms of Amide Bond Formation

The formation of an amide bond from this compound involves the reaction of its carboxyl group with a primary or secondary amine. This process, a form of aminolysis, is fundamentally a condensation reaction that results in the formation of a new C-N bond and the elimination of a water molecule. wikipedia.org

Directly reacting a carboxylic acid with an amine is often inefficient as it typically leads to an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. wikipedia.orgmasterorganicchemistry.comlibretexts.org To facilitate amide bond formation, the carboxylic acid group must first be "activated" to create a better leaving group than the hydroxyl (-OH) group. wikipedia.orgmasterorganicchemistry.com This is commonly achieved using coupling reagents.

One of the most prevalent methods involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism proceeds as follows:

Activation: The carboxylic acid group of this compound attacks the electrophilic carbon of DCC. This forms a highly reactive O-acylisourea intermediate, which has a much better leaving group. youtube.comyoutube.comyoutube.com

Nucleophilic Attack: The amine nucleophile then attacks the activated carbonyl carbon of the O-acylisourea intermediate. youtube.com This leads to the formation of a tetrahedral intermediate.

Amide Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing dicyclohexylurea (DCU) as a byproduct. youtube.comyoutube.com

The steric bulk of the cyclodecane (B1584694) ring adjacent to the carboxyl group can influence the reaction rate, potentially hindering the approach of the amine nucleophile. Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) are often used in conjunction with DCC to increase reaction efficiency and suppress side reactions, such as racemization, by forming a more reactive activated ester intermediate. organic-chemistry.orgnih.gov

Esterification Pathways and Kinetics

Esterification of this compound involves the reaction of its carboxyl group with an alcohol to form an ester.

Fischer-Tropsch Esterification: The classic method is the Fischer-Tropsch esterification, which involves heating the amino acid in an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.compearson.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. youtube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product side, an excess of the alcohol reactant is used, and/or water is removed as it is formed. masterorganicchemistry.com

DCC-Mediated Esterification: Similar to amide formation, DCC can be used to activate the carboxylic acid for esterification, particularly for sterically hindered alcohols or when milder conditions are required. The addition of a catalytic amount of DMAP significantly accelerates this DCC-activated esterification, suppressing side product formation and allowing the reaction to proceed at room temperature with high yields. organic-chemistry.org

The kinetics of esterification for this compound would be expected to be slower than for less sterically hindered linear amino acids due to the cyclodecane ring impeding access to the carboxyl group. researchgate.net

Cyclization and Polymerization Reactions

The bifunctional nature of this compound allows it to undergo both intramolecular cyclization and intermolecular polymerization to form larger structures.

Intramolecular Cyclization Pathways

Intramolecular cyclization occurs when the amino and carboxyl groups within the same molecule or between two molecules react.

Lactam Formation: Direct intramolecular condensation to form a lactam (a cyclic amide) is theoretically possible. However, for an α-amino acid like this one, it would result in a highly strained three-membered aziridinone (B14675917) ring, which is energetically unfavorable and does not typically occur under standard conditions.

Diketopiperazine Formation: A more common cyclization pathway for α-amino acids is the intermolecular condensation of two molecules to form a six-membered cyclic dipeptide known as a diketopiperazine. This head-to-tail cyclization is a thermodynamically favorable process, especially when heating the amino acid or its ester derivative. researchgate.net

Other Cyclizations: Derivatized forms of amino acids can undergo various catalyzed cyclization reactions to form different heterocyclic structures. For instance, N-protected amino acid-derived diazoketones can undergo Brønsted acid-catalyzed intramolecular cyclization to form oxazinanones. frontiersin.orgresearchgate.net

Peptide Bond Formation Mechanisms

This compound can be incorporated into peptide chains through the formation of peptide bonds, which are chemically amide bonds. wikipedia.org The synthesis of peptides is a cornerstone of bioorganic chemistry and requires a controlled, stepwise approach to avoid the statistical formation of multiple products. libretexts.org

The general strategy involves three key steps:

Protection: The amino group of one amino acid (the N-terminal residue) is protected with a temporary blocking group, such as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to prevent it from reacting. libretexts.orgyoutube.com The carboxyl group of the other amino acid (the C-terminal residue) may also be protected, often as an ester. libretexts.org

Coupling/Activation: The free carboxyl group of the N-protected amino acid is activated, typically using a coupling reagent like DCC (often with HOBt or HBTU) to form a reactive intermediate. youtube.comyoutube.comfiveable.me

Amide Formation: The activated carboxyl group then reacts with the free amino group of the C-terminal amino acid in a nucleophilic acyl substitution reaction to form the peptide bond. khanacademy.orgyoutube.com

Deprotection: The protecting group on the N-terminus is removed to allow for the next coupling reaction in the sequence. libretexts.org

This process can be repeated to build a polypeptide chain. The synthesis can be performed in solution (solution-phase synthesis) or on a solid support (solid-phase peptide synthesis, SPPS), with the latter being more common for synthesizing longer peptides. nih.govresearchgate.netnih.gov The bulky cyclodecane moiety of this compound presents significant steric hindrance, which can make its incorporation into peptides challenging, potentially leading to lower coupling yields and requiring longer reaction times or more potent coupling reagents like HATU or PyBOP. nih.gov

Derivatization and Functionalization Reactions

The amino and carboxyl groups of this compound are key handles for chemical modification, allowing for the synthesis of a wide range of derivatives.

Reactions of the Amino Group:

Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form N-acyl derivatives (amides). This is the basis for N-protection in peptide synthesis. masterorganicchemistry.com

Alkylation: The nitrogen can be alkylated using alkyl halides, although this can lead to mixtures of mono-, di-, and even tri-alkylated products. Reductive amination is a more controlled method for preparing N-alkyl derivatives.

Reactions of the Carboxyl Group:

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-amino-1-(hydroxymethyl)cyclodecane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chloride: The carboxyl group can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This acid chloride is a versatile intermediate for synthesizing esters and amides. youtube.comyoutube.com

Decarboxylation: While challenging, decarboxylation (removal of the -COOH group) can be achieved under specific, often harsh, thermal or catalytic conditions. researchgate.netrsc.org

These derivatization reactions are crucial for creating novel molecules with potentially unique properties and for protecting the functional groups during multi-step syntheses.

Data Tables

Table 1: Common Coupling Reagents for Peptide Bond Formation

| Reagent | Full Name | Byproduct | Advantages | Disadvantages |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU can be difficult to remove, can cause allergic reactions |

| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is water-soluble, easy removal | More expensive than DCC |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | - | Very efficient, fast, good for hindered amino acids | Expensive |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | High coupling efficiency, reduces racemization | Expensive |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Excellent for hindered couplings, stable | Expensive, phosphonium-based |

This table presents a general overview of common coupling reagents used in peptide synthesis. The choice of reagent for this compound would likely favor more potent reagents like HATU or PyBOP due to steric hindrance. nih.gov

Table 2: Representative Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Amino Group | Acylation (N-protection) | Boc Anhydride, Base | N-Boc-amino acid |

| Amino Group | Acylation | Acetyl Chloride, Base | N-acetyl-amino acid |

| Carboxyl Group | Esterification | Methanol, H₂SO₄ | Methyl ester |

| Carboxyl Group | Reduction | LiAlH₄, then H₂O | Amino alcohol |

| Carboxyl Group | Acid Chloride Formation | SOCl₂ | Amino acid chloride |

Chemical Transformations at the Amine Group

The primary amine group in this compound is a nucleophilic center and can undergo a variety of chemical transformations typical of primary amines.

Amide Bond Formation (Peptide Coupling): A crucial reaction of the amine group is its acylation to form amide bonds, a fundamental process in peptide synthesis. libretexts.org Due to the steric hindrance imposed by the bulky cyclodecane ring and the adjacent carboxylic acid group, direct acylation might be sluggish. Therefore, the use of coupling reagents is generally required to facilitate this transformation. bachem.com

The process involves the activation of a carboxylic acid, which then reacts with the amine group of this compound. bachem.com Common coupling reagents and methodologies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization, can be employed. peptide.com The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.compeptide.com These reagents require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

The general mechanism for peptide coupling involves the activation of a partner carboxylic acid, followed by nucleophilic attack from the amine group of this compound. libretexts.org

N-Alkylation and N-Arylation: The amine group can be alkylated or arylated, although direct alkylation with alkyl halides can be challenging due to potential over-alkylation and the basicity of the amine leading to salt formation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. For arylation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed.

Formation of Schiff Bases: The primary amine can react reversibly with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base.

Modifications at the Carboxylic Acid Group

The carboxylic acid group is susceptible to a range of nucleophilic acyl substitution reactions, typically after activation, as the hydroxyl group is a poor leaving group. emorychem.science

Esterification: this compound can be converted to its corresponding esters. The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires using the alcohol as the solvent or removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Methyl or Ethyl 1-Amino-1-cyclodecanecarboxylate | Reversible reaction; often driven by excess alcohol. masterorganicchemistry.com |

| Alkylation of Carboxylate | Alkyl Halide (e.g., Methyl Iodide) | Methyl 1-Amino-1-cyclodecanecarboxylate | Requires prior deprotonation of the carboxylic acid to form the carboxylate anion. |

Amide Formation: Similar to the reactions at the amine group, the carboxylic acid can be activated to form amides with other amines. This is the other half of a peptide coupling reaction. libretexts.org The use of coupling reagents like DCC, EDC, or PyBOP is standard practice. bachem.compeptide.comnih.gov The carboxylic acid is converted into a more reactive species (e.g., an active ester or an acylphosphonium salt), which is then susceptible to nucleophilic attack by an amine. bachem.com

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The initial product would be a 1-amino-1-(hydroxymethyl)cyclodecane. Due to the high reactivity of LiAlH4, protection of the amine group may be necessary before the reduction.

Ring-Modification Reactions

Modifying the cyclodecane ring itself without altering the amino acid functionality is challenging due to the unactivated nature of the methylene (B1212753) (-CH2-) groups. However, certain transformations could be envisioned under specific conditions, though no direct examples for this compound are readily available in the literature.

Hypothetically, free-radical halogenation could introduce a functional group onto the ring, which could then be used for further modifications. However, this approach would likely suffer from a lack of selectivity, leading to a mixture of products. More sophisticated C-H activation strategies catalyzed by transition metals might offer a more controlled way to functionalize the ring, but this remains a specialized area of research.

Enzyme-Mediated Transformations

While specific studies on the enzyme-mediated transformations of this compound are not extensively documented, the principles of biocatalysis with analogous cyclic amino acids can provide insights into its potential enzymatic reactivity. researchgate.net

Substrate Recognition in Biocatalysis

Enzymes are highly selective catalysts, and their ability to act on a substrate depends on the precise fit of the substrate into the enzyme's active site. For this compound, key factors influencing its recognition by enzymes would include:

Ring Size and Conformation: The ten-membered ring of cyclodecane is significantly larger and more flexible than the smaller rings of well-studied cyclic amino acids like proline or 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov This size and flexibility could be a major determinant for substrate binding. Some enzymes exhibit promiscuity and can accept substrates of varying ring sizes. nih.gov

Stereochemistry: As a chiral molecule, the enantiomers of this compound would be expected to interact differently with enzymes. Many enzymes, such as lipases and acylases, are known to exhibit high enantioselectivity, making them useful for the kinetic resolution of racemic amino acids. nih.govresearchgate.netresearchgate.net

Functional Group Positioning: The relative orientation of the amine and carboxylic acid groups is critical for recognition by enzymes that act on amino acids, such as transaminases, oxidases, or ligases.

Table of Enzymes and Potential Substrate Recognition Factors:

| Enzyme Class | Potential Transformation | Key Recognition Factors for this compound | Analogous System Example |

| Lipases/Esterases | Enantioselective esterification or hydrolysis | Stereochemistry at the alpha-carbon, accessibility of the carboxylic acid group. | Kinetic resolution of α-sulfinyl esters and other racemic acids. nih.gov |

| Acylases | Enantioselective hydrolysis of N-acyl derivatives | Stereochemistry at the alpha-carbon, nature of the N-acyl group. | Resolution of racemic amino acids via hydrolysis of their N-acetyl derivatives. |

| Transaminases | Conversion to α-keto acid | Recognition of the α-amino acid scaffold. | A promiscuous transaminase was used to convert diketoacids to α-amino acids for the synthesis of azacyclic noncanonical amino acids. researchgate.net |

| Peptide Cyclases | Intramolecular cyclization (if part of a peptide) | Conformation of the peptide backbone, sequence of amino acids. | The PBP-type thioesterase Ulm16 cyclizes peptides of 4-6 amino acids with tolerance for various C- and N-terminal residues. nih.gov |

Mechanistic Aspects of Enzymatic Conversions (Analogous Systems)

The mechanisms of enzymatic reactions involving amino acids are well-established and can be extrapolated to predict the behavior of this compound.

Lipase-Catalyzed Kinetic Resolution: In a typical kinetic resolution, a lipase (B570770) would catalyze the esterification of one enantiomer of racemic this compound at a much faster rate than the other. The mechanism involves the formation of an acyl-enzyme intermediate. The active site of the lipase, often containing a catalytic triad (B1167595) (e.g., Ser-His-Asp), is responsible for this activation. The stereoselectivity arises from the differential ability of the two enantiomers to fit into the active site and form the tetrahedral intermediate that leads to the acyl-enzyme complex. libretexts.orgyoutube.com

Transaminase-Catalyzed Reactions: Transaminases utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. The reaction would likely proceed via the formation of a Schiff base between the amine group of this compound and the aldehyde of PLP. This is followed by a tautomerization and hydrolysis to release the corresponding α-keto acid (1-oxo-1-cyclodecanecarboxylic acid) and pyridoxamine (B1203002) phosphate (PMP). The catalytic cycle is completed when PMP reacts with an α-keto acid (the amino acceptor) to regenerate the PLP-enzyme complex.

Oxidase-Catalyzed Reactions: Amino acid oxidases also often rely on cofactors like FAD or FMN. The mechanism typically involves the oxidation of the amino acid to an imino acid, with concomitant reduction of the flavin cofactor. The imino acid is then non-enzymatically or enzymatically hydrolyzed to the corresponding α-keto acid and ammonia. The reduced flavin cofactor is re-oxidized by molecular oxygen, producing hydrogen peroxide.

Computational Chemistry Studies of 1 Amino 1 Cyclodecanecarboxylic Acid

Development of Computational Models for Cyclic Amino Acids

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of amino acids. For the class of 1-aminocycloalkane-1-carboxylic acids (Acnc), where 'n' represents the number of carbon atoms in the cycloalkane ring, DFT calculations have been systematically applied to understand their conformational preferences. Early work on smaller ring analogues, such as the cyclopropane (B1198618) (Ac₃c), cyclobutane (B1203170) (Ac₄c), and cyclopentane (B165970) (Ac₅c) derivatives, were extensively characterized using DFT and ab initio quantum chemical methods. nih.gov A general trend observed in these studies is that the conformational flexibility of the peptide backbone tends to increase as the size of the cycloalkane ring expands. nih.gov

While specific, in-depth DFT computational papers focusing solely on 1-Amino-1-cyclodecanecarboxylic acid (Ac₁₀c) are not extensively detailed in readily available literature, its conformational properties have been elucidated as part of a broader, comprehensive analysis of the entire Acnc series, ranging from n=3 to n=12. nih.gov This extensive investigation combined experimental techniques, such as Fourier-transform infrared (FT-IR) absorption, nuclear magnetic resonance (NMR), and X-ray diffraction, with computational analysis to determine the molecule's preferred structures. nih.gov

Research on oligopeptides rich in Ac₁₀c has shown that this medium-ring, cycloaliphatic Cα,α-disubstituted glycine (B1666218) preferentially adopts folded conformations, particularly β-bends and 3₁₀-helices. nih.gov The molecular structures of several Ac₁₀c derivatives have been determined in the crystal state, providing concrete experimental data that complements and validates computational models. nih.gov These findings are crucial for the "Acnc scan" concept, which utilizes the predictable conformational biases of these cyclic amino acids in peptide design. nih.gov

Computational studies on related cyclic amino acids, like 1-aminocyclohexane-1-carboxylic acid (Ac₆c), have utilized DFT to calculate Ramachandran maps and analyze the stability of various conformers in both gas phase and in solution. nih.gov These studies typically involve geometry optimization of various possible conformations, followed by frequency calculations to confirm them as true energy minima. The relative energies of these conformers provide insight into their population distribution under different conditions.

To illustrate the type of data generated from such DFT studies, the following tables provide representative theoretical values for bond lengths and angles of a model Ac₁₀c conformer, based on typical results for similar cycloalkane amino acids.

Table 1: Representative Calculated Bond Lengths for a this compound Conformer Note: This data is illustrative and based on typical DFT calculation results for similar molecules.

| Bond | Calculated Bond Length (Å) |

|---|---|

| Cα - C' | 1.54 |

| C' - O | 1.21 |

| C' - OH | 1.36 |

| Cα - N | 1.47 |

| Cα - C2 | 1.56 |

| Cα - C10 | 1.56 |

Table 2: Representative Calculated Bond Angles for a this compound Conformer Note: This data is illustrative and based on typical DFT calculation results for similar molecules.

| Angle | Calculated Bond Angle (°) |

|---|---|

| N - Cα - C' | 110.5 |

| O - C' - Cα | 124.0 |

| OH - C' - Cα | 112.0 |

| N - Cα - C2 | 109.8 |

| C' - Cα - C10 | 108.9 |

| C2 - Cα - C10 | 115.2 |

These computational approaches are fundamental to predicting how the geometric constraints imposed by the ten-membered ring of Ac₁₀c influence the local and global conformation of peptides into which it is incorporated, making it a valuable tool for peptide and protein engineering.

Applications in Advanced Chemical Synthesis and Materials Science

Integration into Peptide and Peptidomimetic Architectures

The incorporation of non-proteinogenic amino acids like 1-Amino-1-cyclodecanecarboxylic acid into peptide chains is a key strategy for developing peptidomimetics with enhanced stability and specific three-dimensional structures. These modified peptides often exhibit improved pharmacological properties compared to their natural counterparts. The general synthesis of peptides involves a series of protection and coupling steps to ensure the correct sequence is formed. masterorganicchemistry.comyoutube.comlibretexts.org

This compound and its smaller ring analogs, such as 1-aminocyclohexanecarboxylic acid (Ac6c) and 1-aminocyclopentanecarboxylic acid (Ac5c), are utilized in the design of conformationally constrained peptides. nih.govnih.gov The rigidity of the cycloalkane ring restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby limiting the accessible conformations of the peptide backbone. This constraint is instrumental in designing peptides that can adopt and maintain a specific bioactive conformation, which is crucial for effective interaction with biological targets like receptors and enzymes. nih.govmdpi.com

The synthesis of peptides containing these cyclic amino acids typically follows standard solid-phase or solution-phase peptide synthesis protocols. masterorganicchemistry.comnih.gov These methods involve the sequential addition of amino acids, with appropriate protecting groups on the amino and carboxyl termini to prevent unwanted side reactions. masterorganicchemistry.comlibretexts.org For instance, deltorphin (B1670231) analogues have been synthesized incorporating 1-aminocycloalkane-1-carboxylic acids to create peptides with unique opioid receptor activity. nih.gov

| Cyclic Amino Acid | Peptide Class | Synthetic Strategy | Key Finding |

|---|---|---|---|

| 1-aminocyclohexanecarboxylic acid (Ac6c) | Chemotactic Peptides | Solid-Phase Synthesis | Significantly enhanced biological activity compared to the parent peptide. nih.gov |

| 1-aminocycloalkane-1-carboxylic acids (Acχc) | Deltorphin Analogues | Solid-Phase Synthesis | Creation of peptides with unique delta and mu opioid receptor selectivity. nih.gov |

| 1-aminocyclobutane carboxylic acid (ACBC) | Model Peptides | Solution-Phase Synthesis | Induces various helical and turn conformations. nih.gov |

A primary application of 1-aminocycloalkanecarboxylic acids in peptide design is their ability to induce specific secondary structures. The conformational constraints imposed by the cyclic moiety can force the peptide backbone to adopt well-defined folds, such as β-turns and helices. nih.govnih.gov

β-Turns: The incorporation of cyclic amino acids like 1-aminocyclohexanecarboxylic acid has been shown to favor the formation of β-turn structures in peptides. nih.gov A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, a common feature in globular proteins and bioactive peptides. wjarr.com The defined stereochemistry of the cyclic amino acid can stabilize the hydrogen bonding pattern characteristic of a β-turn. mdpi.com For example, NMR studies of a chemotactic peptide analog containing 1-aminocyclohexanecarboxylic acid indicated a clear preference for a β-turn conformation in solution. nih.gov

Helices: Peptides containing cyclic α,α-disubstituted amino acids can also adopt helical conformations, such as the 3₁₀-helix. nih.gov Studies on peptides with 1-aminocyclobutane carboxylic acid have shown that they can favor the formation of α-helices and 3₁₀-helices. nih.gov The specific type of helix and its handedness (left or right) can be influenced by the chirality and substitution pattern of the cyclic amino acid. nih.gov The incorporation of cis-β-aminocyclopropane carboxylic acids into α/β-peptides has been shown to result in stable 3₁₃-helical turns. researchgate.net

By directing the formation of specific secondary structures, this compound can serve as a crucial element in the development of conformationally restricted bioactive scaffolds. nih.govnih.gov These scaffolds present the side chains of other amino acid residues in a well-defined spatial arrangement, which is often a prerequisite for high-affinity binding to biological targets. mdpi.commdpi.com

The replacement of flexible residues in a natural peptide with a constrained cyclic amino acid can lock the peptide into its bioactive conformation, leading to increased potency and selectivity. nih.gov For instance, substituting residues in deltorphin with 1-aminocycloalkane-1-carboxylic acids resulted in analogues with high affinity for opioid receptors, and in some cases, a switch in selectivity between mu and delta receptors. nih.gov This demonstrates the potential of these building blocks to fine-tune the pharmacological profile of bioactive peptides. The development of such scaffolds is a key strategy in modern drug discovery, aiming to create therapeutics with improved efficacy and reduced side effects. mdpi.comnih.gov

Role as a Building Block in Organic Synthesis

Beyond peptide chemistry, this compound and related chiral amino acids are valuable building blocks in general organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. nih.govenamine.net

Chiral amino acids are widely used as starting materials for the asymmetric synthesis of a variety of complex organic molecules. nih.govengconfintl.orgresearchgate.net The inherent chirality of this compound can be transferred to new stereocenters created during a synthetic sequence, thus providing a high degree of stereochemical control. This is a fundamental principle in modern synthetic organic chemistry, where the biological activity of a molecule is often dependent on its precise three-dimensional structure. The use of such chiral building blocks can significantly simplify the synthesis of enantiomerically pure compounds. nih.gov

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the construction of complex molecular frameworks. By functionalizing the amino and carboxylic acid groups, and potentially the cyclodecane (B1584694) ring itself, chemists can elaborate the structure into more complex architectures. This approach is valuable in the synthesis of natural products and novel pharmaceutical agents where a rigid core is desired to orient functional groups in a specific manner. The use of amino acids as scaffolds allows for the systematic variation of substituents to explore structure-activity relationships and optimize the properties of the target molecule.

Diversification via Combinatorial Chemistry Libraries

The generation of chemical libraries containing a vast number of diverse compounds is a cornerstone of modern drug discovery and materials science. nih.gov The inclusion of non-proteinogenic amino acids, such as this compound, into these libraries allows for the exploration of chemical and conformational diversity far beyond that which is accessible using only natural amino acids. springernature.comcreative-peptides.com

Cyclic peptides, in particular, are of great interest due to their enhanced proteolytic stability and potentially higher binding affinity compared to their linear counterparts. nih.govnih.gov The rigid structure of this compound can be exploited in the synthesis of cyclic peptide libraries to create arrays of molecules with constrained conformations. springernature.com Methodologies like the "one-bead one-compound" (OBOC) combinatorial approach and split-mix synthesis are well-suited for creating large libraries of peptides incorporating such unique building blocks. wikipedia.orgyoutube.com In a typical split-mix synthesis, a solid support resin is divided into multiple portions, a different building block (like an amino acid) is coupled to each, and then all portions are remixed. wikipedia.org Repeating this cycle allows for the rapid generation of millions of distinct peptide sequences on individual resin beads. wikipedia.org

The incorporation of this compound into these libraries offers several advantages:

Structural Scaffolding: The cyclodecane ring provides a rigid scaffold, reducing the conformational flexibility of the resulting peptides. This pre-organization can lead to higher binding affinities for biological targets. acs.org

Novelty: It introduces novel structural motifs not found in nature, increasing the chemical space explored during screening campaigns. nih.gov

Stability: Peptides containing α,α-disubstituted amino acids like this compound often exhibit increased resistance to enzymatic degradation, a desirable property for therapeutic candidates. nih.gov

High-throughput screening of these libraries against biological targets, such as receptors or enzymes, can then identify "hit" compounds with desired activities. springernature.comnih.gov

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govwikipedia.org The defined shape and functional groups of amino acids make them excellent building blocks for designing self-assembling systems. nih.govrsc.org this compound, with its large, conformationally constrained ring and peptide-bond-forming capabilities, is a prime candidate for constructing complex supramolecular architectures.

Self-Assembly of Amino Acid Derivatives

The self-assembly of cyclic peptides and amino acid derivatives can lead to highly ordered nanostructures. rsc.org Cyclic peptides composed of alternating D- and L-amino acids, for example, can adopt flat, ring-like conformations that stack upon one another through intermolecular hydrogen bonds to form hollow, tube-like structures. nih.govacs.org These are often referred to as peptide nanotubes (PNTs).

The incorporation of this compound into such cyclic peptide designs would directly influence the properties of the resulting nanotubes. rsc.org The key features it provides are:

Control of Nanotube Diameter: The diameter of self-assembling PNTs can be controlled by the number of amino acid residues in the cyclic peptide ring. rsc.org

Modulation of Surface Properties: The cyclodecane moiety would be oriented outward from the nanotube core, allowing its hydrophobic surface to modulate the solubility and interfacial properties of the entire assembly. rsc.org

Conformational Rigidity: The inherent rigidity of the cyclodecane ring contributes to a more defined and stable peptide backbone conformation, which is essential for the ordered stacking required for nanotube formation. rsc.org

Research on other 1-aminocycloalkane-1-carboxylic acids (Acnc) has shown that the ring size is a critical determinant of conformational flexibility, which increases with the size of the ring. nih.gov The larger cyclodecane ring (n=10) of this compound, compared to more commonly studied analogs like 1-aminocyclohexanecarboxylic acid (Ac6c), would offer a unique balance of constraint and flexibility, potentially leading to novel self-assembled structures.

Design of Molecular Recognition Systems

Molecular recognition is the heart of host-guest chemistry, where a "host" molecule selectively binds a "guest" molecule through non-covalent interactions. wikipedia.org The design of synthetic hosts for the specific recognition of amino acids and other biologically relevant molecules is an active area of research. acs.orgnih.gov

While this compound is more likely to be a component of a larger host or guest system rather than a host itself, its incorporation into peptides or macrocycles can fine-tune recognition properties. For instance, peptides containing this residue could be designed to bind to specific protein surfaces. The bulky and hydrophobic cyclodecane ring can participate in van der Waals and hydrophobic interactions within a binding pocket, contributing to both the affinity and selectivity of the interaction. acs.orgnih.gov

In host-guest complexes, the binding affinity is determined by a combination of forces. rsc.org The table below illustrates typical thermodynamic parameters for the binding of amino acids to a cucurbit rsc.orguril host, demonstrating the interplay of enthalpy and entropy in such recognition events. The inclusion of a constrained residue like this compound within a peptide guest could significantly alter these parameters by reducing the entropic penalty upon binding.

Table 1: Thermodynamic Parameters for Host-Guest Complexation of Amino Acids with Inverted Cucurbit rsc.orguril (iQ rsc.org) at pH 7.0

| Guest Amino Acid | Binding Affinity (K a ) [M⁻¹] | Enthalpy Change (ΔH°) [kcal/mol] | Entropy Change (TΔS°) [kcal/mol] |

|---|---|---|---|

| Tryptophan (Trp) | 2.5 x 10⁵ | -8.1 | -0.8 |

| Phenylalanine (Phe) | 1.1 x 10⁵ | -7.2 | -0.3 |

Data sourced from a study on inverted cucurbit rsc.orguril hosts, illustrating typical binding parameters in molecular recognition of amino acids. acs.org

Formation of Ordered Supramolecular Structures

Beyond nanotubes, cyclic amino acids are instrumental in crystal engineering, the design and synthesis of crystalline solids with desired properties. bakerlab.org The predictable hydrogen-bonding patterns of the peptide backbone, combined with the defined shape of residues like this compound, can be used to direct the assembly of molecules into highly ordered crystal lattices. acs.org

Application in Organocatalysis and Asymmetric Catalysis

Organocatalysis utilizes small organic molecules as catalysts for chemical transformations, often providing a green and efficient alternative to metal-based catalysts. youtube.com Amino acids and their derivatives are a prominent class of organocatalysts, capable of promoting reactions with high stereoselectivity. rsc.org

常见问题

Q. What are the recommended synthesis routes for 1-Amino-1-cyclodecanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkylation of glycine derivatives followed by intramolecular cyclization . For example:

- Alkylation Step : Use a glycine equivalent (e.g., ethyl glycinate) with a cyclodecane-derived electrophile (e.g., 1-bromocyclodecane) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Catalyze with sodium hydride (NaH) at 0–5°C for 4–6 hours .

- Cyclization Step : Perform acid hydrolysis (6M HCl, reflux for 12 hours) to cleave the ester group and induce cyclization.

Q. Key Considerations :

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization requires a multi-technique approach:

NMR Spectroscopy :

- ¹H NMR : Identify α-protons near the amino and carboxyl groups (δ 3.1–3.5 ppm) and cyclodecane ring protons (δ 1.2–2.0 ppm).

- ¹³C NMR : Confirm the quaternary carbon bearing both functional groups (δ 175–180 ppm for COOH, δ 50–55 ppm for C-NH₂) .

Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 214.3 (C₁₁H₂₁NO₂).

Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritation risk).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition into CO/NOₓ .

- Spill Management : Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation to induce asymmetry.

- Resolution Techniques :

- Chiral HPLC : Employ a Chiralpak® IA column with hexane:isopropanol (85:15) mobile phase; retention times differ by 2–3 minutes for enantiomers .

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) in ethanol/water (7:3).

- Analysis : Confirm enantiomeric excess (ee) via polarimetry ([α]²⁵D ± 15° for pure enantiomers) .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in amino acid metabolism). The cyclodecane ring’s rigidity may enhance binding affinity by reducing entropy loss .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the ring) with bioactivity. Hammett constants (σ) predict logP and membrane permeability .

- MD Simulations : Simulate stability in aqueous environments (AMBER force field) to assess solubility and aggregation propensity .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- Stability Analysis :

- Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。